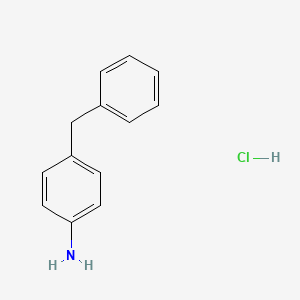

4-Benzylaniline hydrochloride

Vue d'ensemble

Description

4-Benzylaniline hydrochloride: is an organic compound with the molecular formula C₁₃H₁₄ClN. It is a derivative of 4-benzylaniline, where the amine group is protonated to form a hydrochloride salt. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Benzylaniline hydrochloride is typically synthesized through the hydrochlorination of 4-benzylaniline. The process involves the interaction of anhydrous hydrogen chloride with 4-benzylaniline in the presence of a solvent such as chlorobenzene. The reaction is carried out under controlled conditions to ensure complete conversion to the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves rigorous mixing and controlled temperature conditions to ensure the efficient solvation of hydrogen chloride gas in the solvent .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Benzylaniline hydrochloride undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to release 4-benzylaniline and hydrogen chloride.

Substitution Reactions: It can participate in nucleophilic substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in the presence of water or aqueous solutions.

Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and other electrophiles.

Major Products:

Hydrolysis: Produces 4-benzylaniline and hydrogen chloride.

Substitution Reactions: Produces substituted benzylaniline derivatives depending on the reagents used.

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Antibacterial Activity :

- 4-Benzylaniline derivatives have shown promising results as antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that these derivatives can be formulated into various dosage forms such as sustained-release tablets, injections, and granules .

- A study demonstrated that certain N-benzylaniline derivatives exhibit selective antibacterial activity with minimal effects on gram-negative bacteria, making them suitable for targeted therapeutic applications .

- Analgesic and Anesthetic Uses :

- Bronchodilator Properties :

Material Science Applications

- Textile Industry :

- Corrosion Inhibition :

Research Insights and Case Studies

- A notable case study involved the synthesis of various derivatives of this compound to evaluate their biological activity against different bacterial strains. The results indicated that specific structural modifications could enhance antibacterial efficacy while reducing toxicity .

- Another research effort focused on the solvation dynamics of this compound in chlorobenzene, providing insights into its dissociation mechanisms under varying conditions. This study utilized NMR spectroscopy to analyze the interactions within the solvent system, highlighting the compound's behavior in complex environments .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Observations/Findings |

|---|---|---|

| Pharmaceutical | Antibacterial agent for MRSA | Effective against gram-positive bacteria |

| Analgesic and anesthetic formulations | Used in topical treatments for skin conditions | |

| Bronchodilator for respiratory disorders | Assists in muscle relaxation in bronchial tissues | |

| Material Science | Dye production in textiles | Functions as an intermediate for various dyes |

| Corrosion inhibition | Forms protective layers on metals | |

| Research | Structural studies via NMR | Insights into solvation dynamics |

| Synthesis of derivatives | Enhanced antibacterial properties through modifications |

Mécanisme D'action

The mechanism of action of 4-benzylaniline hydrochloride involves its ability to act as a nucleophile due to the presence of the amine group. This allows it to participate in various chemical reactions, including nucleophilic substitution and hydrolysis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparaison Avec Des Composés Similaires

4-Benzylaniline: The parent compound, which lacks the hydrochloride group.

4-Aminodiphenylmethane: Another derivative with similar structural features.

Uniqueness: 4-Benzylaniline hydrochloride is unique due to its enhanced solubility and reactivity compared to its parent compound, 4-benzylaniline. The presence of the hydrochloride group makes it more suitable for certain chemical reactions and applications .

Activité Biologique

4-Benzylaniline hydrochloride, a derivative of 4-benzylaniline (4-BA), is an important compound in organic synthesis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

This compound is synthesized through the hydrochlorination of 4-benzylaniline in the presence of hydrogen chloride. This process enhances its solubility and reactivity compared to its parent compound, making it suitable for various chemical reactions and applications in biological systems .

The biological activity of this compound involves several mechanisms:

- Enzyme Interaction : The compound interacts with enzymes, influencing metabolic pathways by either inhibiting or activating specific enzymes. This interaction often involves non-covalent bonds that stabilize the compound within the enzyme's active site.

- Cellular Effects : It modulates cell signaling pathways, affecting gene expression and cellular metabolism. Research indicates that it can alter the activity of pathways crucial for cell growth and differentiation.

- Molecular Binding : At a molecular level, this compound can bind to biomolecules, leading to changes in enzyme activity and gene regulation through interactions with transcription factors.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. It has shown effectiveness in inhibiting the growth of gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Cytotoxicity Studies

In vitro studies demonstrate that while this compound exhibits antimicrobial activity, it also presents cytotoxic effects on human fibroblast cells. The toxicity levels vary depending on concentration and exposure time, indicating a need for careful dosage in therapeutic applications .

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial effects of 4-benzylaniline derivatives, revealing that they possess moderate to strong activity against gram-positive bacteria. The derivatives were found to be selective inhibitors of MRSA, suggesting potential for development as new antibacterial agents .

- Cellular Impact : Another investigation focused on the compound's influence on cellular signaling pathways. It was observed that treatment with this compound led to significant changes in gene expression profiles associated with cell proliferation and apoptosis.

Comparative Analysis

The following table summarizes key characteristics of this compound compared to similar compounds:

| Compound | Solubility | Antimicrobial Activity | Toxicity Level |

|---|---|---|---|

| 4-Benzylaniline | Moderate | Low | Low |

| This compound | High | Moderate to Strong | Moderate |

| 4-Aminodiphenylmethane | Low | Moderate | High |

Propriétés

IUPAC Name |

4-benzylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N.ClH/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11;/h1-9H,10,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGXIDBMRPMPCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6317-57-3 | |

| Record name | Benzenamine, 4-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6317-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluidine, alpha-phenyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006317573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6317-57-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can spectroscopic techniques be used to characterize 4-benzylaniline hydrochloride and differentiate it from 4-benzylaniline?

A2: Infrared (FTIR) spectroscopy proves particularly useful in distinguishing this compound from its parent compound. The hydrochloride salt exhibits a strong Fermi resonance interaction in its infrared spectrum, a feature absent in the spectrum of 4-benzylaniline []. This difference arises from the presence of the N-H bond and the ionic interaction with the chloride ion in the hydrochloride salt, affecting its vibrational modes.

Q2: How does computational chemistry contribute to understanding the properties of this compound?

A3: Computational methods like the PIXEL method can be employed to calculate the lattice energies of both this compound and 4-benzylaniline []. These calculations provide insights into the energy required to separate the molecules in the crystal lattice, which can then be correlated with experimentally determined solubility data []. Such computational approaches can aid in predicting and understanding the behavior of the compound in different solvent systems and under various conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.